4-(3-Aminopropanamido)-2-chlorobenzamide hydrochloride
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Overview
Description
4-(3-Aminopropanamido)-2-chlorobenzamide hydrochloride is a chemical compound with the molecular formula C10H12ClN3O2·HCl and a molecular weight of 278.14 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminopropanamido)-2-chlorobenzamide hydrochloride typically involves the reaction of 2-chlorobenzamide with 3-aminopropanoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Aminopropanamido)-2-chlorobenzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Aminopropanamido)-2-chlorobenzamide hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe for studying biological processes and interactions.
Industry: The compound can be utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-(3-Aminopropanamido)-2-chlorobenzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-aryl-bis-benzimidazoles
2-(3-aminopropanamido)-3-(4-hydroxyphenyl)propanoic acid hydrochloride
Biological Activity
4-(3-Aminopropanamido)-2-chlorobenzamide hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1864053-55-3
- Molecular Weight : 278.1351 g/mol
- Purity : Typically ≥ 95%
The compound features an amide functional group, which is significant for its interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including histone deacetylases (HDACs) and kinases, which are crucial in cancer progression and cellular regulation .
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound may also exhibit efficacy against resistant bacterial strains.
- Anticancer Properties : Preliminary studies indicate potential anticancer effects by inducing apoptosis in cancer cells and disrupting cell cycle progression .
Biological Activity Overview
Case Studies and Research Findings
-
Anticancer Activity :
- A study explored the effects of similar compounds on cancer cell lines, revealing that they could significantly reduce cell viability through apoptosis induction. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential .
- In vivo studies using xenograft models demonstrated that compounds with structural similarities could inhibit tumor growth effectively, indicating the potential of this compound as an anticancer agent .
-
Antimicrobial Efficacy :
- Research has shown that derivatives of chlorobenzamide exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that the compound could be developed as an antibiotic for treating resistant infections.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound's solubility profile indicates favorable absorption characteristics.
- Distribution : It is expected to distribute widely due to its moderate lipophilicity.
- Metabolism : Preliminary studies suggest metabolic pathways similar to other amide-containing compounds.
- Excretion : Renal excretion is anticipated, necessitating further studies on its clearance rates.
Properties
IUPAC Name |
4-(3-aminopropanoylamino)-2-chlorobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2.ClH/c11-8-5-6(14-9(15)3-4-12)1-2-7(8)10(13)16;/h1-2,5H,3-4,12H2,(H2,13,16)(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVIAELLHBJFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCN)Cl)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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